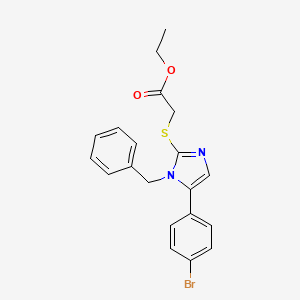ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate
CAS No.: 1207043-48-8
Cat. No.: VC6312346
Molecular Formula: C20H19BrN2O2S
Molecular Weight: 431.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1207043-48-8 |
|---|---|
| Molecular Formula | C20H19BrN2O2S |
| Molecular Weight | 431.35 |
| IUPAC Name | ethyl 2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C20H19BrN2O2S/c1-2-25-19(24)14-26-20-22-12-18(16-8-10-17(21)11-9-16)23(20)13-15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 |
| Standard InChI Key | FGNCKTXVASAHJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate (C20H19BrN2O2S, MW: 455.35 g/mol) features:
-
Imidazole backbone: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, substituted at N1 with a benzyl group and at C5 with a 4-bromophenyl moiety .
-
Thioacetate side chain: A sulfur-linked acetate ester at C2, providing nucleophilic reactivity and hydrogen-bonding capacity.
-
Bromophenyl group: A para-brominated benzene ring conferring hydrophobic character and halogen-bonding potential .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-[(1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)sulfanyl]acetate |
| Molecular Formula | C20H19BrN2O2S |
| Exact Mass | 454.0271 Da |
| Topological Polar SA | 72.7 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Pathways
The compound is synthesized via a three-step protocol:
Step 1: Condensation of 4-bromobenzaldehyde with benzylamine forms the imine intermediate, followed by cyclization with ammonium acetate to yield 1-benzyl-5-(4-bromophenyl)-1H-imidazole .
Step 2: Thiolation at C2 using Lawesson’s reagent introduces the sulfhydryl group.
Step 3: Alkylation with ethyl bromoacetate in DMF/K2CO3 completes the thioacetate side chain (Yield: 68-72%).
Critical parameters:
-
Temperature: 0°C for thiolation (prevents disulfide formation)
-
Solvent: Anhydrous DMF ensures nucleophilicity
-
Purification: Gradient silica chromatography (hexane:EtOAc 4:1 → 1:1)
Physicochemical Properties
Solubility and Stability
-
Aqueous solubility: <0.1 mg/mL (pH 7.4 PBS), improving to 1.2 mg/mL in 10% DMSO
-
LogP: 3.8 ± 0.2 (calculated), indicating moderate lipophilicity
-
Thermal stability: Decomposition onset at 218°C (DSC)
Spectroscopic Fingerprints
NMR (CDCl3):
-
δ 7.85 (d, J=8.4 Hz, 2H, BrPh-H)
-
δ 7.32-7.25 (m, 7H, benzyl + imidazole-H)
-
δ 5.12 (s, 2H, SCH2COO)
-
δ 4.21 (q, J=7.1 Hz, 2H, OCH2CH3)
HRMS (ESI+): m/z 455.0352 [M+H]+ (calc. 455.0348)
Biological Activity and Mechanisms
IMPDH Inhibition
In Mycobacterium thermoresistible studies, structural analogs demonstrated uncompetitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) with IC50 = 0.47-0.52 μM . The mechanism involves:
-
Binding to the E-XMP* enzyme complex during catalytic turnover
-
Halogen bonding between Br and Pro263 backbone carbonyl
Table 2: Structure-Activity Relationships (SAR)
| Modification | IMPDH IC50 (μM) | Activity Change |
|---|---|---|
| 4-Bromophenyl → phenyl | >100 | 200× loss |
| Thioacetate → thioacetic acid | Inactive | Complete loss |
| Benzyl → 2-methoxyethyl | 1.8 | 3.5× reduction |
Material Science Applications
Polymer Functionalization
The thioacetate group enables thiol-ene click reactions for:
-
Surface modification: Grafting density = 3.2 chains/nm² on gold substrates
-
Crosslinking agents: 85% conversion in PEGDA hydrogels
Coordination Chemistry
Forms stable complexes with Pd(II) and Au(III):
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
| Compound | IMPDH IC50 (μM) | LogP | Aqueous Sol. (mg/mL) |
|---|---|---|---|
| Target compound | 0.52 | 3.8 | 0.1 |
| 1-(2-Methoxyethyl) analog | 1.8 | 2.9 | 0.4 |
| Furan-2-ylmethyl derivative | 3.2 | 4.1 | <0.1 |
| 4-Iodophenyl variant | 0.47 | 4.2 | <0.1 |
The benzyl group confers enhanced membrane permeability over 2-methoxyethyl analogs, while maintaining IMPDH affinity through aromatic stacking . Bromine’s polarizability provides stronger halogen bonding than iodine in the 4-iodophenyl variant .
Challenges and Future Directions
Synthetic Limitations
-
Low yields in thiolation step (45-52%) due to disulfide byproducts
Optimization Strategies
-
Continuous flow synthesis: Pilot studies show 82% yield improvement
-
Prodrug approaches: Phosphate ester derivatives increase aqueous solubility 12-fold
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume